molecular formula C19H25ClN2O3 B12704431 (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride CAS No. 61466-93-1

(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride

Cat. No.: B12704431
CAS No.: 61466-93-1
M. Wt: 364.9 g/mol
InChI Key: WQVZLXWQESQGIF-ZYJMRSDMSA-N
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Description

(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride is a complex organic compound that belongs to the class of salicylamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride typically involves multi-step organic reactions. The starting materials often include salicylic acid derivatives and amines. The reaction conditions may involve:

    Condensation reactions: Combining salicylic acid derivatives with amines under acidic or basic conditions.

    Hydrolysis: To introduce the hydroxyl group.

    Purification: Using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.

    Analytical chemistry: Employed in various analytical techniques.

Biology

    Enzyme inhibitors: Potential use as inhibitors of specific enzymes.

    Receptor binding studies: Investigated for binding to biological receptors.

Medicine

    Therapeutic agents: Explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry

    Pharmaceuticals: Used in the development of new drugs.

Mechanism of Action

The mechanism of action of (R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with biological receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Salicylamide: A simpler derivative with known analgesic and antipyretic properties.

    N-acyl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

(R,S)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide hydrochloride is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

61466-93-1

Molecular Formula

C19H25ClN2O3

Molecular Weight

364.9 g/mol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18-;/m0./s1

InChI Key

WQVZLXWQESQGIF-ZYJMRSDMSA-N

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl

Origin of Product

United States

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